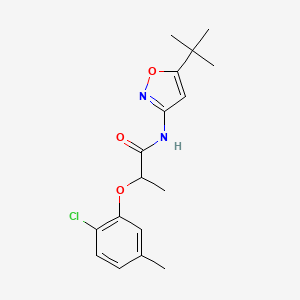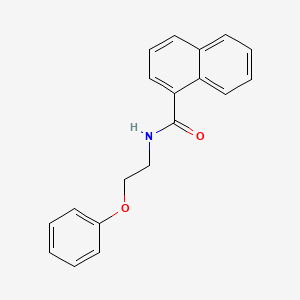![molecular formula C19H16N2O4S3 B4767371 N-(1,3-BENZODIOXOL-5-YL)-4-[(5E)-4-OXO-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE](/img/structure/B4767371.png)
N-(1,3-BENZODIOXOL-5-YL)-4-[(5E)-4-OXO-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE
Descripción general
Descripción
N-(1,3-BENZODIOXOL-5-YL)-4-[(5E)-4-OXO-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE is a complex organic compound that features a benzodioxole ring, a thiazolidine ring, and a butanamide chain
Métodos De Preparación
The synthesis of N-(1,3-BENZODIOXOL-5-YL)-4-[(5E)-4-OXO-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzodioxole ring, followed by the formation of the thiazolidine ring, and finally the attachment of the butanamide chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
N-(1,3-BENZODIOXOL-5-YL)-4-[(5E)-4-OXO-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(1,3-BENZODIOXOL-5-YL)-4-[(5E)-4-OXO-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-4-[(5E)-4-OXO-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-(1,3-BENZODIOXOL-5-YL)-4-[(5E)-4-OXO-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE can be compared with other similar compounds, such as:
N-(1,3-BENZODIOXOL-5-YL)-2,2,2-TRIFLUOROACETAMIDE: This compound also features a benzodioxole ring but differs in its functional groups and overall structure.
N-1,3-Benzodioxol-5-yl-2-bromobutanamide: This compound has a similar benzodioxole ring but includes a bromine atom.
N-(1,3-BENZODIOXOL-5-YL)-N’-(3-CHLOROPHENYL)UREA: This compound contains a benzodioxole ring and a chlorophenyl group.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S3/c22-17(20-12-5-6-14-15(9-12)25-11-24-14)4-1-7-21-18(23)16(28-19(21)26)10-13-3-2-8-27-13/h2-3,5-6,8-10H,1,4,7,11H2,(H,20,22)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPQBMANBITLKT-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCCN3C(=O)C(=CC4=CC=CS4)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCCN3C(=O)/C(=C\C4=CC=CS4)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-(aminocarbonyl)-2-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4767290.png)
![diethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4767291.png)
![N-[3-(4-morpholinyl)propyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4767301.png)
![N-(4-ethylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4767314.png)
![4-[(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B4767320.png)
![methyl 3-[1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylate](/img/structure/B4767323.png)

![2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]-N-(2-ethoxyphenyl)acrylamide](/img/structure/B4767341.png)
![isopropyl 4-(4-methoxyphenyl)-5-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4767346.png)

![METHYL 3-[(CYCLOHEXYLCARBAMOYL)METHYL]-1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4767352.png)
![N-(2-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)FURAN-2-CARBOXAMIDE](/img/structure/B4767364.png)
![(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]-N-(3-nitrophenyl)-2-propenamide](/img/structure/B4767374.png)

